2-(4-Chloro-3-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
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Overview
Description
2-(4-Chloro-3-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid is a synthetic organic compound. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound also contains a chloro-substituted phenyl ring and an amino acid moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid typically involves multiple steps:
Formation of the Fluorenylmethoxycarbonyl (Fmoc) Group: The Fmoc group is introduced to protect the amine functionality. This is usually done by reacting fluorenylmethoxycarbonyl chloride with the amine in the presence of a base such as triethylamine.
Introduction of the Chloro-Substituted Phenyl Ring: The chloro-substituted phenyl ring is introduced through a nucleophilic aromatic substitution reaction. This involves reacting 4-chloro-3-methylphenylamine with an appropriate electrophile.
Formation of the Amino Acid Moiety: The final step involves coupling the protected amine with a carboxylic acid derivative to form the amino acid moiety. This is typically achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can target the carbonyl group in the Fmoc moiety. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols. This reaction is facilitated by the electron-withdrawing nature of the chloro group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Chloro-3-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein folding due to its ability to form stable peptide bonds.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid involves its ability to form stable peptide bonds. The Fmoc group protects the amine functionality during synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can react with carboxylic acids to form amide bonds, which are crucial in peptide and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid: Similar structure but lacks the methyl group on the phenyl ring.
2-(4-Methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid: Similar structure but lacks the chloro group on the phenyl ring.
2-(4-Chloro-3-methylphenyl)-2-(tert-butoxycarbonylamino)acetic acid: Similar structure but contains a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
Uniqueness
The presence of both the chloro and methyl groups on the phenyl ring, along with the Fmoc protecting group, makes 2-(4-Chloro-3-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid unique. This combination of functional groups provides distinct reactivity and stability, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-(4-chloro-3-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4/c1-14-12-15(10-11-21(14)25)22(23(27)28)26-24(29)30-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20,22H,13H2,1H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNONZASZHXWDRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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